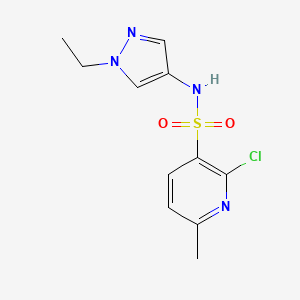
2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer, Inc. as a selective inhibitor of Janus kinase 3 (JAK3), a crucial enzyme in the signaling pathway of cytokines. CP-690,550 has been shown to have promising effects in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide binds to the ATP-binding site of JAK3 and inhibits its kinase activity, which is required for the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. By blocking the JAK3-STAT pathway, this compound can suppress the production of proinflammatory cytokines and chemokines, as well as the proliferation and activation of immune cells, such as T cells, B cells, and natural killer cells.
Biochemical and physiological effects:
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. It can inhibit the proliferation and cytokine production of T cells, as well as the differentiation and activation of dendritic cells. It can also reduce the levels of autoantibodies and inflammatory markers in animal models of autoimmune diseases. In clinical trials, this compound has demonstrated significant efficacy in improving the signs and symptoms of rheumatoid arthritis and psoriasis, as well as the remission rates and mucosal healing in patients with inflammatory bowel disease.
実験室実験の利点と制限
2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide has several advantages as a research tool for studying the JAK-STAT pathway and autoimmune diseases. It is a highly selective inhibitor of JAK3, with minimal off-target effects on other JAK isoforms or kinases. It is also relatively stable and soluble, with a well-defined chemical structure and pharmacokinetic profile. However, this compound has some limitations in terms of its potency and specificity. It may not completely block the JAK3-STAT pathway in all cell types or under all conditions. It may also interfere with other signaling pathways or cellular functions, such as apoptosis or cell cycle regulation.
将来の方向性
2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide has opened up new avenues for the development of novel therapies for autoimmune diseases and other immune-related disorders. Future research directions may include:
1. Further elucidation of the molecular mechanisms underlying the JAK-STAT pathway and its regulation by this compound.
2. Identification of new targets and biomarkers for autoimmune diseases and other immune-related disorders, based on the effects of this compound on immune cells and cytokines.
3. Optimization of the pharmacological properties of this compound and its analogs, such as potency, selectivity, bioavailability, and toxicity.
4. Evaluation of the efficacy and safety of this compound in combination with other immunomodulatory agents or biologics, such as monoclonal antibodies or fusion proteins.
5. Development of new formulations or delivery systems for this compound, such as sustained-release or localized delivery, to enhance its therapeutic effects and reduce its side effects.
In conclusion, this compound is a promising compound that has attracted significant attention in the field of immunology and drug discovery. Its selective inhibition of JAK3 and its immunosuppressive effects make it a potential therapeutic agent for autoimmune diseases and other immune-related disorders. Further research is needed to fully understand its mechanisms of action, optimize its pharmacological properties, and explore its clinical applications.
合成法
The synthesis of 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide involves several steps, starting from the reaction of 2-chloro-6-methylpyridine-3-sulfonyl chloride with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of a base, such as triethylamine. The resulting intermediate is then treated with sodium hydride and chloroacetyl chloride to form the final product. The purity of this compound can be improved by recrystallization or chromatographic techniques.
科学的研究の応用
2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-6-methylpyridine-3-sulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of JAK3, which plays a crucial role in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can block the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
2-chloro-N-(1-ethylpyrazol-4-yl)-6-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2S/c1-3-16-7-9(6-13-16)15-19(17,18)10-5-4-8(2)14-11(10)12/h4-7,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXJGDKFWGMQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NS(=O)(=O)C2=C(N=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

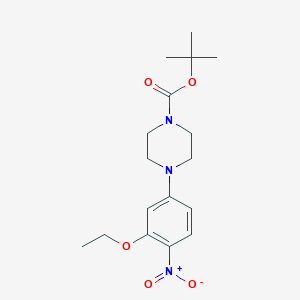
![N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide](/img/structure/B2624507.png)
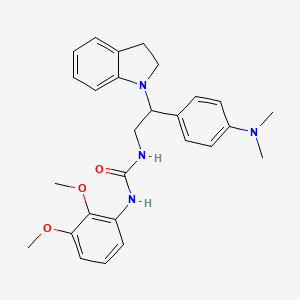
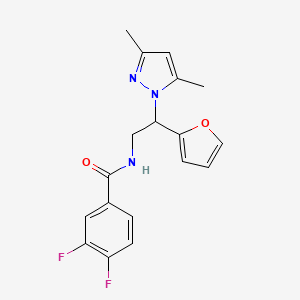
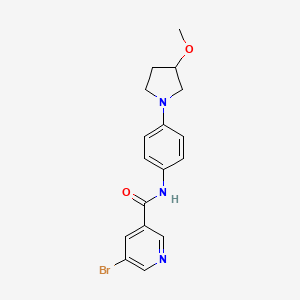
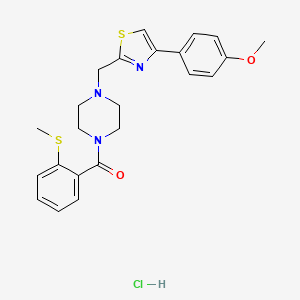
![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((5-chloro-2-hydroxybenzylidene)amino)phenol](/img/structure/B2624515.png)

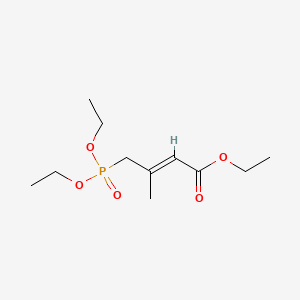
![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B2624520.png)
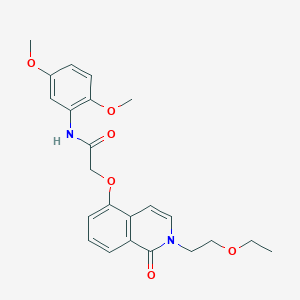
![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2624524.png)
![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)